Cas no 1805079-12-2 (3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol)

3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
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- 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol
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- インチ: 1S/C8H4F6INO2/c9-7(10,11)5-3(2-17)1-4(15)6(16-5)18-8(12,13)14/h1,17H,2H2
- InChIKey: BLPPISRSBKIPMI-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(C(F)(F)F)C(CO)=C1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 284
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029088749-1g |
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol |
1805079-12-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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4. Back matter
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanolに関する追加情報
Introduction to 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol (CAS No. 1805079-12-2)
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1805079-12-2, belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in the synthesis of various bioactive molecules. The presence of multiple fluorinated substituents and an iodine atom makes this molecule particularly interesting for further chemical manipulation and functionalization, offering a versatile platform for drug discovery and development.
The structural composition of 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol features a pyridine core substituted with an iodine atom at the 3-position, a trifluoromethoxy group at the 2-position, and a trifluoromethyl group at the 6-position. Additionally, a hydroxymethyl group is present at the 5-position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis. The trifluoromethyl and trifluoromethoxy groups, in particular, are known for their ability to enhance metabolic stability and binding affinity in drug candidates, which is a critical factor in pharmaceutical design.
In recent years, there has been growing interest in the development of novel compounds with fluorinated substituents due to their favorable pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules can lead to improved bioavailability, longer half-lives, and enhanced binding interactions with biological targets. For instance, studies have demonstrated that trifluoromethyl groups can increase the lipophilicity of molecules, thereby facilitating their penetration across biological membranes. Similarly, trifluoromethoxy groups have been shown to modulate enzyme activity and receptor binding. The compound 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol leverages these properties, making it a promising candidate for further exploration in medicinal chemistry.
The iodine atom at the 3-position of the pyridine ring provides a handle for further chemical transformations through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are widely used in synthetic chemistry to construct complex molecular architectures and have been instrumental in the development of numerous pharmaceuticals. The hydroxymethyl group at the 5-position also offers opportunities for derivatization, allowing for the introduction of additional functional groups that could enhance pharmacological activity or improve solubility characteristics.
Recent research has highlighted the importance of fluorinated pyridines in the development of small-molecule drugs targeting various diseases. For example, studies have shown that pyridines substituted with fluorinated groups exhibit enhanced activity against enzymes such as kinases and proteases, which are key targets in oncology and inflammatory diseases. The compound 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol could serve as a building block for designing novel inhibitors of these enzymes by incorporating additional pharmacophores through strategic functionalization.
Moreover, the compound's unique electronic properties make it suitable for applications in materials science and optoelectronics. Fluorinated pyridines have been explored as components in organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to influence charge transport properties. The presence of multiple fluorinated substituents enhances the electron-withdrawing effect, which can be exploited to fine-tune the energy levels of the molecule and improve device performance.
In conclusion, 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-methanol (CAS No. 1805079-12-2) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its structural features enable diverse chemical modifications, making it a valuable intermediate for drug discovery and synthesis. The incorporation of fluorinated groups enhances its pharmacological profile, while its reactive sites provide opportunities for further functionalization through cross-coupling reactions. As research continues to uncover new applications for fluorinated pyridines, compounds like this one are likely to play an increasingly important role in developing next-generation therapeutics and advanced materials.
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